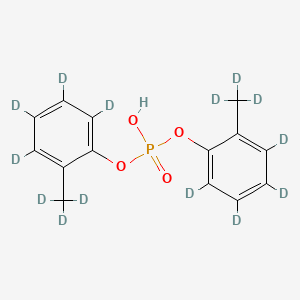
Di-o-tolyl-phosphate-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-o-tolyl-phosphate-d14: is a deuterium-labeled derivative of Di-o-tolyl-phosphate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for detailed studies of its pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Di-o-tolyl-phosphate-d14 can be synthesized by reacting deuterated toluene with phosphorus oxychloride under controlled conditions. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is common to verify the incorporation of deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: Di-o-tolyl-phosphate-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphates .
Wissenschaftliche Forschungsanwendungen
Chemistry: Di-o-tolyl-phosphate-d14 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium label allows for precise tracking using NMR spectroscopy .
Biology: In biological research, it is used to investigate metabolic pathways and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-labeled counterparts .
Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Its stable isotope label provides accurate quantitation in these studies .
Industry: this compound is used in the development of flame retardants and plasticizers. Its unique properties enhance the performance of these materials in various industrial applications .
Wirkmechanismus
The mechanism of action of Di-o-tolyl-phosphate-d14 involves its interaction with specific molecular targets and pathways. The deuterium label affects the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, and excretion patterns. This makes it a valuable tool in studying drug metabolism and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Di-o-tolyl-phosphate: The non-deuterated version of Di-o-tolyl-phosphate-d14.
Tri-o-cresyl phosphate: Another phosphate ester used as a flame retardant and plasticizer.
Di-p-tolyl-phosphate: A similar compound with a different substitution pattern.
Uniqueness: this compound’s uniqueness lies in its deuterium label, which provides distinct advantages in scientific research. The stable isotope allows for precise tracking and quantitation in various studies, making it a valuable tool in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C14H15O4P |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
bis[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
OHRCKPRYDGSBRN-DDAUHAMOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
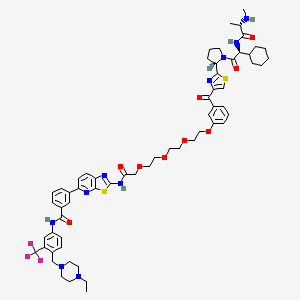

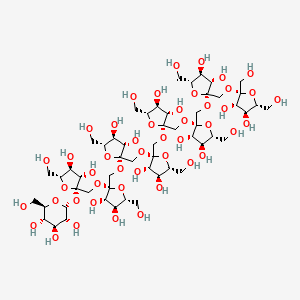
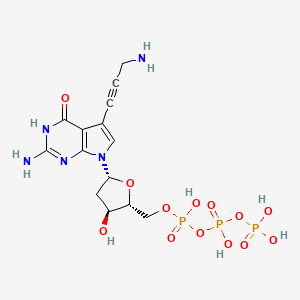


![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![4-[(3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol](/img/structure/B12428897.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
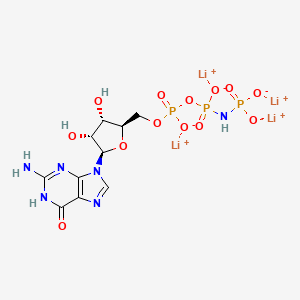
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)

